molecular formula C10H15N B8651772 2-Neopentylpyridine CAS No. 31590-84-8

2-Neopentylpyridine

Cat. No.: B8651772
CAS No.: 31590-84-8
M. Wt: 149.23 g/mol
InChI Key: KNDJNVWEKSLWOV-UHFFFAOYSA-N
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Description

2-Neopentylpyridine (IUPAC name: 2-(2,2-dimethylpropyl)pyridine) is a pyridine derivative featuring a bulky neopentyl (2,2-dimethylpropyl) substituent at the 2-position of the pyridine ring. This compound is notable for its sterically hindered structure, which significantly influences its reactivity and physical properties. Synthetically, it can be prepared via alkylation of pyridine with neopentyl halides under transition-metal catalysis or through cyclopalladation reactions . The neopentyl group introduces substantial steric bulk, making this compound a valuable substrate for studying steric effects in organometallic reactions. Its molecular formula is C₁₁H₁₅N, with a molecular weight of 161.24 g/mol.

Properties

CAS No.

31590-84-8

Molecular Formula

C10H15N

Molecular Weight

149.23 g/mol

IUPAC Name

2-(2,2-dimethylpropyl)pyridine

InChI

InChI=1S/C10H15N/c1-10(2,3)8-9-6-4-5-7-11-9/h4-7H,8H2,1-3H3

InChI Key

KNDJNVWEKSLWOV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC1=CC=CC=N1

Origin of Product

United States

Comparison with Similar Compounds

Palladium-Catalyzed Allylation

In contrast, 2-(methoxymethyl)pyridine reacts efficiently under similar conditions, underscoring the critical role of substituent size .

Cyclopalladation

Despite steric challenges, this compound undergoes cyclopalladation to form six-membered metallocycles. The bulky neopentyl group stabilizes the transition state by enforcing a specific geometry, a phenomenon also observed in 2-pivaloylpyridine . This contrasts with smaller substituents (e.g., methyl), where five-membered metallocycles are typically favored.

Physical Properties

The steric bulk of the neopentyl group increases molecular rigidity, leading to higher melting points and lower solubility in polar solvents compared to analogues like 2-methylpyridine. For example:

  • This compound : Estimated melting point >250°C (inferred from structurally similar compounds in ).
  • 2-Phenylpyridine : Melting point ~70°C, with higher solubility in aromatic solvents due to planar geometry .
  • 2-(Methoxymethyl)pyridine : Lower melting point (~50°C) and higher polarity due to the methoxy group .

Data Tables

Table 1: Comparative Properties of 2-Substituted Pyridines

Compound Substituent Molecular Weight (g/mol) Melting Point (°C) Reactivity in Pd-Catalyzed Allylation Cyclopalladation Efficiency
This compound Neopentyl 161.24 >250* None High
2-Isopropylpyridine Isopropyl 135.21 ~100 None Moderate
2-Pivaloylpyridine Pivaloyl 177.22 220 N/A High
2-(Methoxymethyl)pyridine Methoxymethyl 137.18 ~50 78% yield, 3:2 dr Low
2-Phenylpyridine Phenyl 155.20 70 High (aryl participation) Moderate

*Estimated based on analogous compounds in .

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